molecular formula C19H14ClN5O2S B2551540 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207059-15-1

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2551540
CAS No.: 1207059-15-1
M. Wt: 411.86
InChI Key: NWOPRFATKWHCBP-UHFFFAOYSA-N
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Description

The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine features a benzodioxole-substituted thiazole core linked to a 1,2,3-triazole ring bearing a 3-chloro-2-methylphenyl group and an amine at position 3. This structure combines motifs prevalent in medicinal chemistry: the benzodioxole moiety is associated with metabolic stability, the thiazole and triazole rings enhance π-π interactions in biological targets, and the chloro-methylphenyl group may influence lipophilicity and steric effects .

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chloro-2-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c1-10-12(20)3-2-4-14(10)25-18(21)17(23-24-25)19-22-13(8-28-19)11-5-6-15-16(7-11)27-9-26-15/h2-8H,9,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPRFATKWHCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences
  • Thiazole Substituents :

    • The target compound’s thiazole ring is substituted with a benzodioxole group (C11H10N2O2S), while analogs like 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () feature a benzothiazole moiety. The benzodioxole group may confer improved metabolic resistance compared to benzothiazole due to reduced oxidation susceptibility .
    • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole () replaces benzodioxole with halogenated aryl groups, enhancing electrophilicity for nucleophilic target interactions.
  • Triazole Substituents: The 3-chloro-2-methylphenyl group in the target compound contrasts with the 2-nitrophenyl group in .
Antiproliferative Potential
  • Analogs like 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine are prioritized for antiproliferative evaluation, as benzothiazole-triazole hybrids disrupt cancer cell proliferation via kinase inhibition or DNA intercalation . The target compound’s benzodioxole-thiazole core may offer analogous mechanisms with enhanced pharmacokinetics.
Antimicrobial and Insecticidal Activity
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole () exhibits antimicrobial activity, attributed to halogenated aryl groups disrupting microbial membranes or enzymes . The target compound’s 3-chloro-2-methylphenyl group may similarly enhance membrane penetration.
  • Thiadiazole analogs (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ) show insecticidal and fungicidal effects, suggesting that thiazole-triazole hybrids like the target compound could share these properties .

Physicochemical and Structural Properties

Crystallography and Stability
  • Isostructural analogs () crystallize in triclinic systems (P¯1 symmetry) with planar conformations, except for perpendicular aryl groups. These structural insights aid in predicting the target compound’s solid-state behavior and solubility .
  • The benzodioxole group in 4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine () contributes to a molar mass of 234.27 g/mol and stability under physiological conditions, suggesting similar advantages for the target compound .

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